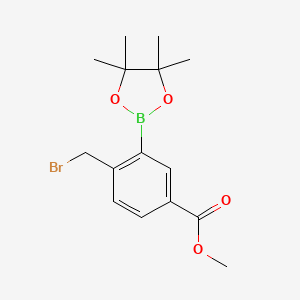

methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1626407-50-8

Cat. No.: VC2883046

Molecular Formula: C15H20BBrO4

Molecular Weight: 355.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1626407-50-8 |

|---|---|

| Molecular Formula | C15H20BBrO4 |

| Molecular Weight | 355.03 g/mol |

| IUPAC Name | methyl 4-(bromomethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Standard InChI | InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-8-10(13(18)19-5)6-7-11(12)9-17/h6-8H,9H2,1-5H3 |

| Standard InChI Key | IZFIPFIGKZZNHR-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)CBr |

Introduction

Synthesis

2.1 General Synthetic Route

Methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process:

-

Borylation Reaction: The introduction of the boronic ester group is achieved using pinacolborane (HBpin) and a palladium catalyst.

-

Bromination of Methyl Group: The methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride (CCl) .

This sequence ensures selective functionalization of the benzene ring.

Applications

3.1 Role in Cross-Coupling Reactions

The boronic ester moiety is highly reactive in Suzuki-Miyaura coupling reactions with aryl or vinyl halides under palladium catalysis. This makes it a key intermediate in synthesizing complex organic molecules such as pharmaceuticals and agrochemicals.

3.2 Pharmaceutical Relevance

Compounds derived from methyl 4-(bromomethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are being explored for their potential bioactivity due to their ability to form diverse molecular frameworks .

Safety and Handling

5.1 Hazards

The bromomethyl group can pose health risks due to its potential alkylating properties, which may cause irritation or toxicity upon exposure.

5.2 Precautions

-

Use appropriate personal protective equipment (PPE), including gloves and goggles.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the boronic ester group.

Research Findings

Recent studies have highlighted the utility of this compound in synthesizing derivatives with biological activity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume